2-Bromo-1,1-dimethoxypropane
Description
Fundamental Principles and Reactivity Patterns of α-Halogenated Acetals
α-Halogenated acetals are characterized by a halogen atom located on the carbon adjacent (the α-position) to the acetal's central carbon. This specific arrangement dictates their reactivity. The acetal (B89532) group, which is formally a protected carbonyl, can stabilize adjacent positive charges, while the halogen atom serves as a good leaving group in nucleophilic substitution reactions.
The reactivity of these compounds is largely governed by the formation of a key intermediate: a halogen-stabilized oxocarbenium ion. researchgate.net In substitution reactions, the departure of the halide is assisted by the lone pair electrons on the acetal oxygen atoms. This leads to the formation of a resonance-stabilized oxocarbenium ion. researchgate.netsmolecule.com The stability of this intermediate facilitates unimolecular nucleophilic substitution (SN1) pathways over bimolecular (SN2) pathways, which are often sterically hindered. smolecule.com
The nature of the halogen atom (F, Cl, Br) significantly influences the stereochemical outcome of these reactions. acs.orgacs.org Studies on cyclic α-halogenated acetals have shown that chlorine- and bromine-substituted acetals tend to yield 1,2-trans products in nucleophilic substitution reactions. acs.org This stereoselectivity is attributed to conformational preferences and hyperconjugative effects within the oxocarbenium ion intermediate. acs.orgacs.org
The synthesis of α-halogenated acetals often involves the halogenation of a ketone or aldehyde at the alpha position, followed by acetal formation, or the direct halogenation of an acetal. libretexts.org The α-hydrogen is acidic due to the adjacent carbonyl (or its acetal equivalent), allowing for the formation of an enol or enolate intermediate which then reacts with a halogen source like Br₂. libretexts.orgmcat-review.org
| Feature | Description | Significance in Reactions |
|---|---|---|
| Reactive Intermediate | Formation of a resonance-stabilized oxocarbenium ion. researchgate.net | Facilitates nucleophilic substitution and lowers activation energy. smolecule.com |
| Dominant Mechanism | Primarily unimolecular nucleophilic substitution (SN1). smolecule.com | Steric hindrance around the reaction center disfavors SN2 pathways. smolecule.com |
| Stereoselectivity | The choice of halogen (Cl, Br) can direct the stereochemical outcome, often leading to trans products in cyclic systems. acs.org | Allows for controlled synthesis of specific stereoisomers. |
| Synthetic Utility | The halogen acts as a leaving group, and the acetal can be hydrolyzed to reveal a carbonyl group. | Enables the introduction of diverse functional groups and the construction of complex molecular frameworks. ontosight.ai |
Historical Context and Evolution of 2-Bromo-1,1-dimethoxypropane in Synthetic Chemistry
The history of this compound, also known as 2-bromopropanal (B25509) dimethyl acetal, dates back to early 20th-century organic chemistry research. cas.org One of the earliest documented characterizations of this compound appears in a 1929 publication by Albert Kirrmann in Annales de chimie. cas.org This early work laid the foundation for its later adoption as a synthetic reagent.
The evolution of its use is closely tied to the development of more efficient and scalable synthetic methods. A widely cited laboratory-scale preparation involves the bromination of propanal dimethyl acetal. This method provides good yields and high purity but requires careful temperature control to prevent over-bromination. In recent years, significant advancements have been made to transition its production to an industrial scale. Patented methods, such as those utilizing the acid-catalyzed reaction of acetone (B3395972) and methanol (B129727) followed by in-situ bromination, have improved scalability and safety by avoiding the isolation of hazardous intermediates. These process improvements, including the use of solid acid catalysts like molecular sieves, have made this compound more accessible for large-scale applications in the pharmaceutical and chemical industries.
Scope and Significance of Research on this compound
This compound is a valuable reagent primarily utilized for introducing a protected propionaldehyde (B47417) moiety with a bromine handle into molecules. Its bifunctional nature allows it to participate in a variety of transformations, including nucleophilic substitution and elimination reactions. The bromine atom can be readily displaced by nucleophiles, while the dimethoxy acetal group can be hydrolyzed under acidic conditions to yield a reactive aldehyde.
A significant application of this compound is in the synthesis of heterocyclic systems. For instance, it reacts efficiently with thioamides to produce substituted thiazoles, which are common structural motifs in many biologically active compounds. This reactivity highlights its importance as a building block for complex molecular architectures.
More recently, research has indicated that this compound and related structures may possess biological activity. Some studies suggest that it can act as an inhibitor of certain enzymes, such as tyrosine kinases, which are implicated in cell signaling pathways related to cell proliferation. This has made it a compound of interest in the exploration of new therapeutic agents, particularly in cancer research. The versatility and synthetic utility of this compound continue to make it a relevant and important compound in advanced organic synthesis.
| Property | Value | Source |
|---|---|---|
| CAS Number | 33170-72-8 | cas.orgnih.gov |
| Molecular Formula | C₅H₁₁BrO₂ | cas.orgnih.govcymitquimica.com |
| Molecular Weight | 183.04 g/mol | cas.orgnih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Boiling Point | 49-50 °C at 12 Torr | cas.org |
| Density | 1.360 g/cm³ at 10 °C | cas.org |
| Solubility | Soluble in organic solvents, limited solubility in water. | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-4(6)5(7-2)8-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTQXLCZRCQAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485181 | |
| Record name | 2-Bromo-1,1-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33170-72-8 | |
| Record name | 2-Bromo-1,1-dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33170-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,1-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 1,1 Dimethoxypropane
Direct Halogenation Approaches for 2-Bromo-1,1-dimethoxypropane Synthesis
Direct halogenation represents a primary route for the synthesis of this compound. This approach typically involves the reaction of a suitable precursor with a brominating agent.
Bromination of Propanal and its Acetals
A common and widely referenced method for synthesizing this compound is through the bromination of propanal dimethyl acetal (B89532). This reaction is generally carried out by dissolving propanal dimethyl acetal in methanol (B129727) and then adding bromine dropwise, often at a controlled temperature between 0–5°C to manage the reaction's exothermicity and prevent over-bromination. The reaction mixture is typically stirred for an extended period, followed by neutralization and extraction to isolate the desired product.
| Parameter | Value |
| Starting Material | Propanal Dimethyl Acetal |
| Reagent | Bromine (Br₂) |
| Solvent | Methanol |
| Temperature | 0–5°C |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
| Purity (GC) | 95–99% |
| Data derived from a widely cited laboratory-scale synthesis method. |
Regioselective and Chemoselective Considerations in Halogenation Reactions
Regioselectivity is a critical factor in the bromination of propane (B168953) derivatives. The halogenation of alkanes does not occur with equal reactivity at all hydrogen positions. libretexts.org For instance, in the bromination of propane, the secondary hydrogens are significantly more reactive than the primary hydrogens, leading to a high selectivity for the 2-bromo product. libretexts.org This preference is attributed to the greater stability of the secondary radical intermediate compared to the primary radical. The selectivity in bromination is notably higher than in chlorination under similar conditions. libretexts.orgmasterorganicchemistry.com
Chemoselectivity is also a key consideration, particularly when the substrate contains multiple functional groups. In the case of propanal dimethyl acetal, the reaction conditions are chosen to favor the bromination at the α-carbon to the acetal group while leaving the acetal itself intact. The acetal group is generally stable under neutral or basic conditions but can be hydrolyzed under acidic conditions. maksons.com Careful control of the reaction environment, such as temperature and the rate of bromine addition, is crucial to prevent side reactions like over-bromination or reactions involving other parts of the molecule.
Indirect Synthetic Pathways to this compound
Indirect methods provide alternative routes to this compound, often involving multiple steps such as nucleophilic substitution or functional group interconversions.
Nucleophilic Substitution on Activated Propane Derivatives
This compound can be synthesized through nucleophilic substitution reactions. In these reactions, a suitable leaving group on a propane derivative is replaced by a bromide ion. The reactivity of the substrate in nucleophilic substitution is influenced by steric and electronic factors. smolecule.com For example, the presence of two methoxy (B1213986) groups on the C1 carbon can influence the reaction mechanism, potentially favoring an SN1 pathway due to the stabilization of a carbocation intermediate. smolecule.comcymitquimica.com
Functional Group Interconversions Leading to the Formation of this compound
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk This approach can be applied to synthesize this compound from a variety of starting materials. For instance, a precursor containing a different functional group, such as a hydroxyl group, at the C2 position could be converted to a bromide. This transformation can be achieved using various brominating agents. The choice of reagent and reaction conditions is critical to ensure the desired conversion without affecting other parts of the molecule, such as the dimethoxy acetal. louisville.edu
Optimization of Reaction Conditions and Catalyst Utilization in this compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing byproducts and reaction times. Key parameters that are often optimized include temperature, solvent, and the choice of catalyst.
For direct bromination reactions, temperature control is paramount to prevent over-bromination and other side reactions. The choice of solvent can also influence the reaction's selectivity and rate. smolecule.com
Solvent Effects and Temperature Control Strategies
The selection of an appropriate solvent and the implementation of a precise temperature control strategy are paramount in the synthesis of this compound. These parameters directly influence reaction kinetics, selectivity, and the suppression of undesirable byproducts such as over-brominated compounds.
One common synthetic route involves the direct bromination of 1,1-dimethoxypropane (B11042) (also known as propanal dimethyl acetal). In this method, the choice of solvent is crucial for stabilizing intermediates and modulating the reactivity of the brominating agent. smolecule.com For instance, methanol is often employed as the solvent when bromine is used as the reagent. The reaction is typically conducted at low temperatures, with bromine being added dropwise at 0–5°C. This careful temperature management is essential to control the exothermic nature of the bromination and prevent the formation of multiple brominated species.
In an alternative approach using N-bromosuccinimide (NBS) as the brominating agent, inert solvents such as carbon tetrachloride (CCl₄) are utilized. This method often requires radical initiation and the solvent's role is to provide a non-reactive medium for the reaction.
A patented industrial-scale method reports a one-pot synthesis from acetone (B3395972) and methanol. In this process, temperature is strictly maintained at or below 20°C during the dropwise addition of bromine, highlighting the importance of temperature control in large-scale production to ensure both high yield and purity. For analogous compounds like 2-bromo-1,1-diethoxypropane, solvents such as dichloromethane (B109758) and hexane (B92381) have been noted for their superior selectivity in bromination reactions. smolecule.com The table below summarizes the impact of different solvent and temperature conditions on the synthesis.
| Method | Reagents | Solvent | Temperature | Key Findings |
| Direct Bromination | Propanal dimethyl acetal, Bromine | Methanol | 0–5°C | Controlled addition of bromine at low temperature is crucial to avoid over-bromination, achieving purities of 95–99%. |
| Radical Bromination | 1,1-dimethoxypropane, NBS, AIBN | Carbon Tetrachloride (CCl₄) | Reflux | Inert solvent is required for radical reaction pathway. |
| One-Pot Synthesis | Acetone, Methanol, HBr, Bromine | Methanol | ≤20°C | Maintaining a low temperature during bromine addition is critical for achieving high yield (93%) and purity (99.4%) on a large scale. |
| Analogous Bromination | Propionaldehyde (B47417) diethyl acetal, Bromine | Dichloromethane, Hexane | Low Temperature | These solvents demonstrate superior selectivity for the bromination of the diethyl acetal analogue. smolecule.com |
Role of Additives and Catalysts in Enhancing Yield and Purity
In syntheses utilizing N-bromosuccinimide (NBS), a radical initiator such as azobisisobutyronitrile (AIBN) is essential to start the reaction. For methods involving direct bromination with Br₂, which generates hydrogen bromide (HBr) as a byproduct, a base is often added during the work-up phase. For example, potassium carbonate is used to neutralize the acidic mixture, which is a necessary step before extraction and final purification by vacuum distillation.
Catalysts are employed to enhance reaction efficiency and selectivity. Phase-transfer catalysts have been suggested as a strategy to improve the efficiency of similar reactions. In the synthesis of the analogous 2-bromo-1,1-diethoxypropane, Lewis acids like zinc bromide (ZnBr₂) can be used to accelerate the substitution reaction, particularly in sterically hindered systems. Another example is the use of copper(II) bromide (CuBr₂) as a catalyst, which is believed to polarize the bromine molecule, facilitating a more efficient electrophilic attack on the acetal.
Furthermore, in a patented, high-yield synthesis starting from acetone, a molecular sieve (specifically 4A) is used as an additive. This suggests a role in removing water, which can interfere with the reaction, thereby driving the equilibrium towards the product and contributing to a reported yield of 93%. bohrium.com In reactions where this compound is used as a reactant, various bases such as sodium hydride, cesium carbonate, and potassium carbonate act as crucial additives to facilitate nucleophilic substitution. google.com
The following table details the function of various additives and catalysts in the synthesis and related reactions.
| Additive/Catalyst | Reagent System | Function | Impact |
| Azobisisobutyronitrile (AIBN) | N-Bromosuccinimide (NBS) | Radical Initiator | Initiates the bromination reaction via a radical pathway. |
| Potassium Carbonate | Bromine/Methanol | Neutralizing Agent | Neutralizes acidic byproduct (HBr) during work-up to allow for product extraction. |
| Molecular Sieve 4A | Acetone/Methanol/Bromine | Dehydrating Agent | Removes water, driving the reaction to completion and increasing yield to 93%. |
| Zinc Bromide (ZnBr₂) | Brominating Agent | Lewis Acid Catalyst | Accelerates substitution in sterically hindered systems (in analogous reactions). |
| Copper(II) Bromide (CuBr₂) | Brominating Agent | Catalyst | Polarizes the Br₂ molecule, facilitating electrophilic attack (in analogous reactions). |
| Sodium Hydride / Cesium Carbonate | This compound | Base | Acts as a base to promote nucleophilic substitution reactions involving the title compound. google.com |
Reactivity and Mechanistic Investigations of 2 Bromo 1,1 Dimethoxypropane
Electrophilic Nature and Susceptibility to Nucleophilic Attack
The carbon atom bonded to the bromine in 2-bromo-1,1-dimethoxypropane is electron-deficient due to the electronegativity of the halogen, making it an electrophilic center. cymitquimica.com This inherent electrophilicity makes the compound a substrate for nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. The presence of two methoxy (B1213986) groups on the adjacent carbon can influence the reaction pathway, potentially stabilizing a carbocation intermediate, which is a key feature of S_N1 reactions. However, under conditions that favor bimolecular reactions, S_N2 pathways are also significant.
The bimolecular nucleophilic substitution (S_N2) reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com For a secondary halide like this compound, S_N2 reactions are common but can face competition from elimination reactions, especially with strongly basic nucleophiles. chemguide.co.ukmasterorganicchemistry.com
Amines: Amines can act as nucleophiles, displacing the bromide to form a new carbon-nitrogen bond. This reaction is a fundamental method for synthesizing substituted amines.
Alkoxides: Alkoxide ions (RO⁻) are potent nucleophiles and strong bases. Their reaction with alkyl halides is known as the Williamson ether synthesis, which proceeds via an S_N2 mechanism to form ethers. masterorganicchemistry.com However, with secondary halides, the basicity of the alkoxide often promotes a competing E2 elimination reaction. masterorganicchemistry.com The choice of a less sterically hindered alkoxide and lower temperatures can favor the S_N2 pathway. For example, sodium methoxide (B1231860) can react to produce ethers.
Organometallic Reagents: Reagents like Grignard reagents (R-MgX) can react with alkyl halides to form new carbon-carbon bonds. smolecule.com While they are powerful nucleophiles, their high basicity can also lead to elimination. Furthermore, side reactions such as the cleavage of ether linkages have been observed when diethers are used as solvents or substrates in Grignard reactions. researchgate.net
The following table summarizes typical S_N2 reactions involving this compound.
| Nucleophile | Reagent Example | Product Type | Reaction Notes |
| Amine | R-NH₂ | Substituted Amine | Forms a new C-N bond. |
| Alkoxide | CH₃ONa | Ether | Classic Williamson ether synthesis; competes with E2 elimination. masterorganicchemistry.commasterorganicchemistry.com |
| Cyanide | NaCN | Nitrile | The product can be further hydrolyzed to a carboxylic acid. |
A hallmark of the S_N2 mechanism is the inversion of stereochemical configuration at the reaction center. masterorganicchemistry.com The C2 carbon of this compound is a chiral center. When a nucleophile attacks this carbon in an S_N2 reaction, it must approach from the side opposite the bromine atom. This "backside attack" forces the other three groups on the carbon to invert their spatial arrangement, much like an umbrella turning inside out in the wind. Therefore, if the reaction starts with a single enantiomer of this compound, the S_N2 product will be the opposite enantiomer.
S_N2 Pathways with Diverse Nucleophiles (e.g., amines, alkoxides, organometallic reagents)
Elimination Reactions to Form Unsaturated Systems
In the presence of a base, this compound can undergo elimination (dehydrohalogenation) to form an alkene. This reaction involves the removal of the bromine atom from C2 and a proton from an adjacent carbon atom (a β-hydrogen), resulting in the formation of a carbon-carbon double bond. chemguide.co.uk
Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular).
E2 Elimination: This mechanism is a single-step process where the base abstracts a β-proton simultaneously with the departure of the bromide leaving group. libretexts.org The reaction rate depends on the concentration of both the substrate and the base. libretexts.org E2 reactions are favored by strong bases and require a specific stereochemical arrangement where the β-hydrogen and the leaving group are anti-periplanar (in a 180° dihedral angle). libretexts.orgulethbridge.ca For secondary halides like this compound, E2 is a major pathway when strong bases such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) are used. chemguide.co.ukmasterorganicchemistry.com
E1 Elimination: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comchemistrysteps.com In the second step, a base removes a β-proton to form the alkene. The rate of the E1 reaction depends only on the substrate concentration. masterorganicchemistry.com This pathway is competitive for secondary halides and is favored by conditions that stabilize the carbocation, such as polar protic solvents and the use of weaker bases. masterorganicchemistry.com The acetal (B89532) moiety's oxygen atoms may offer some stabilization to an adjacent carbocation.
Since this compound has two different types of β-hydrogens (on C1 and C3), its elimination can lead to two different constitutional isomers, a phenomenon known as regioselectivity. dalalinstitute.comchemguide.co.uk
Saytzeff (Zaitsev) Product: Removal of a proton from the more substituted β-carbon (C1) results in the more substituted and thermodynamically more stable alkene. This is known as the Saytzeff product. chemistrysteps.comlibretexts.org The formation of the Saytzeff product, 1,1-dimethoxyprop-1-ene , is generally favored when using small, strong bases like sodium ethoxide or potassium hydroxide. chemistrysteps.com
Hofmann Product: Removal of a proton from the less substituted and more sterically accessible β-carbon (the C3 methyl group) results in the less substituted alkene, known as the Hofmann product. chemistrysteps.com The formation of the Hofmann product, 3,3-dimethoxyprop-1-ene , is favored when a bulky, sterically hindered base, such as potassium tert-butoxide, is used. chemistrysteps.com The large size of the base makes it difficult to access the more sterically hindered proton on C1, so it preferentially removes a proton from the terminal methyl group.
The choice of base provides a powerful method for controlling the regiochemical outcome of the elimination reaction, as summarized below.
| Base Type | Reagent Example | Major Product | Rule | Rationale |
| Small, Strong Base | Sodium Ethoxide (NaOEt) | 1,1-dimethoxyprop-1-ene | Saytzeff | Forms the more thermodynamically stable, more substituted alkene. chemistrysteps.comlibretexts.org |
| Bulky, Strong Base | Potassium tert-Butoxide (KOtBu) | 3,3-dimethoxyprop-1-ene | Hofmann | Base attacks the more sterically accessible, less hindered β-hydrogen. chemistrysteps.com |
Base-Mediated E1 and E2 Eliminations
Hydrolysis of the Acetal Moiety and Subsequent Transformations
The acetal functional group is stable in neutral and basic conditions but is sensitive to acid. In the presence of aqueous acid, the acetal group of this compound undergoes hydrolysis to regenerate the parent carbonyl compound. smolecule.com The reaction proceeds via protonation of one of the methoxy oxygens, followed by the loss of methanol (B129727) to form a stabilized oxocarbenium ion, which is then attacked by water. smolecule.com
The product of this hydrolysis is 2-bromopropanal (B25509) . This molecule is a valuable synthetic intermediate because it contains two reactive functional groups. The aldehyde can undergo a wide range of transformations, such as oxidation to a carboxylic acid or reduction to a primary alcohol. The bromine atom can participate in nucleophilic substitution or elimination reactions. For instance, the elimination product of 2-bromo-1,1-diethoxypropane, after hydrolysis, yields an α,β-unsaturated aldehyde, which is a key intermediate for reactions like the Diels-Alder and Michael additions. smolecule.com
Acid-Catalyzed Deprotection to Carbonyl Compounds
The acetal functional group in this compound serves as a protective group for the carbonyl functionality. This protection can be reversed through acid-catalyzed hydrolysis, regenerating the parent carbonyl compound, which in this case is bromoacetone. The deprotection process is typically carried out in the presence of an acid catalyst and water. total-synthesis.comorganicchemistrytutor.comorgoreview.com The reaction is an equilibrium process; therefore, to drive the reaction toward the formation of the carbonyl compound, a large excess of water is often used. organicchemistrytutor.comchemistrysteps.com
The mechanism of acid-catalyzed acetal hydrolysis is a well-established, stepwise process. orgoreview.comchemistrysteps.com It begins with the protonation of one of the methoxy oxygen atoms by an acid catalyst, such as hydrochloric acid or pyridinium (B92312) tosylate (PPTS). total-synthesis.compearson.com This protonation converts the methoxy group into a good leaving group (methanol). The departure of methanol is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. chemistrysteps.comresearchgate.net This intermediate is a key feature of acetal hydrolysis. Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com This is followed by a deprotonation step, yielding a hemiacetal. smolecule.com The process repeats with the protonation of the second methoxy group, its departure as methanol, and the subsequent formation of the final carbonyl compound, bromoacetone, after another deprotonation step. chemistrysteps.com
Various acidic conditions can be employed for the deprotection of acetals. Mild reagents such as cerium(III) triflate have been shown to be effective for the cleavage of acetals under nearly neutral pH, which can be advantageous in the presence of other acid-sensitive functional groups. researchgate.net
Compatibility of Acetal Protection with Bromine Reactivity
The dimethoxypropane acetal group is generally stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. total-synthesis.comorganic-chemistry.org This stability allows for chemical transformations to be carried out at other parts of the molecule, such as reactions involving the bromine atom, without affecting the protected carbonyl group. For instance, the bromine atom in this compound is susceptible to nucleophilic substitution reactions. It can react with nucleophiles like sodium methoxide or potassium tert-butoxide to form ethers or alcohols.
Under basic conditions, this compound can undergo elimination reactions to form alkenes. The stability of the acetal under these conditions is crucial for the successful outcome of such reactions. The choice of reagents and reaction conditions is critical to ensure that the desired reaction occurs at the bromine center without premature deprotection of the acetal. For example, while strong acids will lead to deprotection, the acetal group is resistant to many bases and nucleophiles used in substitution and elimination reactions. total-synthesis.com The compatibility of the acetal with the reactivity of the bromine atom makes this compound a useful building block in multi-step organic synthesis.
However, it is important to note that the presence of the bromine atom can influence the reactivity of the acetal. For instance, in haloacetals, the halogen atom can exert electronic effects that may affect the rate of acetal hydrolysis. nih.govresearchgate.net
Table 1: Reactivity of this compound
| Reaction Type | Reagents | Product Type | Acetal Group | Source |
| Acid-Catalyzed Deprotection | Aqueous Acid (e.g., HCl) | Carbonyl Compound (Bromoacetone) | Cleaved | total-synthesis.comorgoreview.com |
| Nucleophilic Substitution | Nucleophiles (e.g., NaOMe) | Ethers, Alcohols | Intact | |
| Elimination | Strong Bases (e.g., KOtBu) | Alkenes | Intact |
Mechanistic Elucidation Through Experimental and Spectroscopic Techniques
Kinetic Analysis and Determination of Rate Laws
The kinetics of acid-catalyzed acetal hydrolysis have been extensively studied to understand the reaction mechanism. osti.govgla.ac.uk Typically, the reaction is monitored by observing the disappearance of the acetal or the appearance of the carbonyl product over time using techniques like UV-Vis spectroscopy or NMR spectroscopy. mdpi.comresearchgate.net For acetal hydrolysis, the rate of the reaction is often found to be dependent on the concentration of both the acetal and the acid catalyst. thieme-connect.com
Kinetic studies on similar acetal hydrolysis reactions have shown that the rate law can be expressed as: Rate = k[Acetal][H⁺] thieme-connect.com
Table 2: Hypothetical Kinetic Data for Acetal Hydrolysis
| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
Investigation of Reaction Intermediates
The investigation of reaction intermediates is crucial for elucidating the mechanism of acetal hydrolysis. The key intermediate in the acid-catalyzed deprotection of this compound is the oxocarbenium ion. chemistrysteps.comresearchgate.net While often too reactive to be isolated, its existence can be inferred through various experimental techniques. nih.gov Trapping experiments, where a nucleophile is added to intercept the intermediate, can provide evidence for its formation.
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting and characterizing charged intermediates in solution. mdpi.comnih.govrsc.org By analyzing the reaction mixture at different time points, it is possible to observe the mass-to-charge ratio of the oxocarbenium ion, providing direct evidence for its presence. nih.gov Ion mobility-mass spectrometry can even be used to separate and detect isomeric intermediates. nih.gov
Spectroscopic techniques are also employed to study these transient species. While direct observation by NMR can be challenging due to low concentrations and short lifetimes, advanced techniques can sometimes be used. nih.govnumberanalytics.com In some cases, stable analogues of the intermediates can be generated under superacidic conditions and characterized by NMR spectroscopy. nih.govacs.orgresearchgate.net
Advanced Spectroscopic Characterization for Mechanistic Insights
Advanced spectroscopic techniques provide detailed information about the structures of reactants, products, and sometimes even transient intermediates, offering deep mechanistic insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying reaction mechanisms. researchgate.netnumberanalytics.comnumberanalytics.com ¹H and ¹³C NMR can be used to monitor the progress of the deprotection reaction in real-time (in-situ NMR), allowing for the identification of intermediates and the determination of reaction kinetics. researchgate.netnumberanalytics.com Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, can help in the complete structural assignment of all species in the reaction mixture. numberanalytics.com For instance, the disappearance of the methoxy signals and the appearance of the carbonyl signal in the ¹³C NMR spectrum would confirm the conversion of the acetal to the ketone.
Mass Spectrometry (MS): As mentioned, MS is invaluable for identifying reaction intermediates. nih.govrsc.org High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the detected ions, confirming their identity. pnas.org Tandem mass spectrometry (MS/MS) can be used to fragment the intermediate ions, providing structural information that helps to distinguish between different possible isomeric structures. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to follow the reaction by monitoring the disappearance of the C-O stretches of the acetal and the appearance of the strong C=O stretching band of the carbonyl product. nih.govresearchgate.net In-situ IR spectroscopy can provide real-time information about the changes in functional groups during the reaction. mdpi.com The combination of IR spectroscopy with computational methods can aid in the structural assignment of intermediates like oxocarbenium ions. nih.govrsc.org
Table 3: Spectroscopic Data for Key Species
| Compound | Technique | Key Spectroscopic Feature | Source |
| This compound | ¹³C NMR | Signal for acetal carbon | bohrium.com |
| IR | C-O stretching bands | mdpi.com | |
| Bromoacetone | ¹³C NMR | Signal for carbonyl carbon (~200 ppm) | bohrium.com |
| IR | Strong C=O stretching band (~1715 cm⁻¹) | nih.govresearchgate.net | |
| Oxocarbenium Ion | IR | C=O⁺ stretching band (~1600 cm⁻¹) | nih.govresearchgate.net |
| MS | Detection of corresponding m/z | nih.gov |
Applications of 2 Bromo 1,1 Dimethoxypropane in Complex Organic Synthesis
Construction of Carbon-Carbon Bonds in Advanced Scaffolds
The ability to form new carbon-carbon bonds is the cornerstone of synthetic organic chemistry. 2-Bromo-1,1-dimethoxypropane serves as a potent electrophile for creating such bonds with a variety of carbon-based nucleophiles, enabling the construction of intricate and advanced molecular scaffolds.
The reaction of this compound with organometallic reagents is a fundamental method for carbon-carbon bond formation. The compound can either be converted into an organometallic reagent itself or react with pre-formed organometallic species.
Research has demonstrated that the Grignard reagent derived from bromopropionaldehyde dimethyl acetal (B89532) is a key intermediate in the synthesis of complex nitrogen heterocycles. acs.org In a notable example, the Grignard reagent was prepared and subsequently added to a chiral imine derived from an aromatic aldehyde and (R)-phenylglycinol. acs.org This diastereoselective addition was a critical step in the asymmetric synthesis of enantioenriched trans-2,5-bis(aryl) pyrrolidines, which are important scaffolds in medicinal chemistry and catalysis. acs.org
Similarly, this compound is an effective electrophile for reaction with organolithium compounds. In the synthesis of substrates for tungsten-mediated intramolecular cycloalkenation, terminal alkynols were treated with butyllithium (B86547) (BuLi) to generate a dianion, which was subsequently alkylated with bromopropionaldehyde dimethylacetal. acs.org This reaction efficiently formed a new carbon-carbon bond, tethering the protected carbonyl moiety to the alkynol framework, which was essential for the subsequent ring-closing step. acs.org
| Reagent Type | Role of this compound | Example Application |
| Grignard Reagent | Precursor to Grignard reagent | Synthesis of trans-2,5-bis(aryl) pyrrolidines acs.org |
| Organolithium | Electrophile for alkylation | Synthesis of functionalized alkynols acs.org |
This table summarizes the dual roles of this compound in organometallic chemistry.
The alkylation of enolates and other stabilized carbanions with alkyl halides is a powerful tool for constructing carbon-carbon bonds adjacent to a carbonyl group or other electron-withdrawing groups. chemistrysteps.com this compound serves as a synthetic equivalent of a 2-oxopropyl cation, reacting as an electrophile in SN2 reactions with nucleophilic enolates. libretexts.orglibretexts.org
The reaction typically involves the deprotonation of a ketone, ester, or other carbonyl compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to irreversibly form the enolate. chemistrysteps.comlibretexts.org The subsequent addition of this compound results in the displacement of the bromide ion and the formation of a new carbon-carbon bond at the α-position of the carbonyl compound. chemistrysteps.com The acetal group remains intact during this process, which is often performed at low temperatures to ensure selectivity. libretexts.org This strategy is broadly applicable and allows for the introduction of a protected three-carbon ketone chain onto a wide range of substrates.
| Step | Description | General Transformation |
| 1. Enolate Formation | A ketone is treated with a strong base (e.g., LDA) to form a nucleophilic enolate. | R(CO)CH₂R' → R(CO)C⁻(Li⁺)R' |
| 2. SN2 Alkylation | The enolate attacks this compound, displacing bromide. | R(CO)C⁻(Li⁺)R' + BrCH(CH₃)C(OCH₃)₂H → R(CO)CH(R')-CH(CH₃)C(OCH₃)₂H |
This table outlines the general two-step process for the alkylation of ketone enolates with this compound.
A primary advantage of using this compound in enolate alkylations is the subsequent ability to unmask the latent carbonyl group. The product of the alkylation, an acetal-containing carbonyl compound, can be subjected to acidic hydrolysis to convert the dimethyl acetal back into a ketone. This deprotection step is typically achieved under mild aqueous acidic conditions.
Alkylation of Enolates and Other Carbanions
Heterocycle Synthesis and Functionalization
Heterocyclic compounds are foundational in medicinal chemistry, agrochemicals, and materials science. ijnrd.orgnih.govmdpi.com this compound is a valuable precursor for building a variety of heterocyclic rings, leveraging the reactivity of both the bromine atom and the masked carbonyl functionality. encyclopedia.pub
The utility of this compound extends to the synthesis of important five-membered heterocyclic systems. Research has shown that it can serve as a key building block for both nitrogen- and sulfur-containing rings.
One significant application is in the synthesis of thiazoles. The reaction of this compound with thioamides under acidic conditions has been shown to produce thiazole (B1198619) derivatives in good yield. This transformation is a variation of the Hantzsch thiazole synthesis, where the bromo-acetal acts as the α-halocarbonyl component after in-situ or subsequent hydrolysis.
Furthermore, the compound is instrumental in the asymmetric synthesis of pyrrolidines. acs.org As previously mentioned, its Grignard reagent can be added to chiral imines. The resulting adduct, after a series of transformations including an acid-catalyzed cyclization where the acetal is hydrolyzed to an aldehyde that participates in ring closure, yields highly functionalized and stereopure pyrrolidines. acs.org These examples highlight the role of this compound as a versatile linchpin in the assembly of diverse and biologically relevant heterocyclic cores.
Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are powerful strategies for building polycyclic systems. The bromo-acetal moiety of this compound can be incorporated into a molecule and later participate in a ring-closing reaction.
A compelling example is found in the synthesis of bicyclic lactones. acs.org In this multi-step strategy, an initial alkylation of a lithiated terminal alkynol with this compound establishes the carbon skeleton. acs.org This substrate is then converted to a tungsten-η¹-alkynol complex. Treatment with a Lewis acid, such as BF₃·Et₂O, promotes an intramolecular cycloalkenation. acs.org This key annulation step involves the attack of the tungsten-activated alkyne onto the oxocarbenium ion generated from the dimethyl acetal, forming a new five-, six-, or seven-membered carbocyclic ring. Subsequent air oxidation of the resulting tungsten-oxacarbenium intermediate furnishes the final unsaturated bicyclic lactone product. acs.org This sequence demonstrates a sophisticated annulation strategy where the bromo-acetal fragment is essential for the ultimate ring formation.
Role as a Precursor for Diverse Heterocyclic Rings (e.g., biologically active heterocycles)
Total Synthesis of Natural Products and Pharmaceuticals
The construction of natural products and pharmaceuticals often requires the use of specialized synthons that can introduce specific functionalities with high selectivity. This compound fulfills this role as a precursor to a β-formyl vinyl cation equivalent or as an electrophilic three-carbon unit, enabling chemists to forge key carbon-carbon bonds in the assembly of complex target molecules.
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. Within this framework, this compound is recognized as a valuable synthon for a 2-bromopropanal (B25509) unit. The dimethyl acetal group acts as a protecting group for the highly reactive aldehyde, preventing unwanted side reactions while modifications are made elsewhere in the molecule.
The key to its strategic use lies in the disconnection of the target molecule to reveal a substructure that can be formed using this reagent. For instance, a carbon chain containing a hydroxyl group two carbons away from an aldehyde (a 3-hydroxyaldehyde) can be retrosynthetically disconnected to an epoxide and a nucleophile derived from this compound. The bromine atom facilitates nucleophilic substitution or the formation of an organometallic reagent, while the acetal remains intact for later deprotection to reveal the aldehyde. This approach simplifies the synthesis of polyfunctional molecules by masking a reactive carbonyl group until it is needed. In the synthesis of morphine, for example, a related building block, 1-[2-Bromo-1-(2,3-isopropylenedioxypropan)-4-methoxybenzene], highlights a similar strategy where a protected diol and a bromine atom are positioned for constructing complex ring systems. soton.ac.uk
The utility of this compound is explicitly demonstrated in its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and their related substances. Its defined structure and predictable reactivity make it a reliable component in lengthy, multistep synthetic sequences where yield and purity are paramount.
A notable application is in the synthesis of a fosfomycin (B1673569) impurity. A patent details a method where this compound is reacted with a protected phosphate (B84403) compound under alkaline conditions to form a key intermediate, Compound IX. This reaction is a critical step in a multi-stage process to generate the final impurity, which is important for analytical and quality control purposes in drug manufacturing. The reaction involves dissolving the phosphate precursor in an organic solvent like tetrahydrofuran (B95107) (THF), adding a base such as sodium hydride, and then introducing this compound to form the new carbon-oxygen bond.
Another documented use is in the preparation of a key intermediate for ergothioneine, a naturally occurring amino acid with antioxidant properties. The synthesis involves reacting 1,3-dibromo-2,2-dimethoxypropane, a related compound, which underscores the utility of such bromo-dimethoxypropane structures in building heterocyclic systems relevant to medicinal chemistry.
| Target/Use Case | Precursor | Reagents | Key Transformation |
| Fosfomycin Impurity | Compound VIII (a phosphate precursor) | 1. Sodium Hydride (NaH) 2. This compound 3. Tetrahydrofuran (THF) | Nucleophilic substitution to form a phosphate compound (Compound IX). |
| Ergothioneine Intermediate | 1,3-Dibromo-2,2-dimethoxypropane | 1. Potassium thiocyanate (B1210189) 2. Ammonium acetate | Formation of a 5-bromomethyl-1H-imidazole-2-thiol derivative. |
This table summarizes the role of this compound and a related compound in the synthesis of pharmaceutical intermediates.
Strategic Integration into Retrosynthetic Analyses
Development of Novel Reagents and Synthetic Methodologies
The unique reactivity of this compound has led to its use in the development of new synthetic methods. Its bifunctional nature—an electrophilic carbon bearing the bromine and a latent carbonyl group—allows for creative applications beyond its role as a simple building block.
For instance, 2,2-dimethoxypropane, the parent compound lacking the bromine, has been employed as a water scavenger in reactions that are sensitive to moisture, such as in the synthesis of acridines. While not a direct application of the bromo-derivative, it points to the utility of the dimethoxypropane scaffold. The bromo-variant itself is primarily used for its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom can be displaced by a wide range of nucleophiles, and its position alpha to a protected carbonyl offers pathways to synthesize α-substituted aldehydes and ketones, which are important motifs in many biologically active molecules.
Research has focused on leveraging its reactivity in palladium-catalyzed cross-coupling reactions or in the formation of organometallic intermediates that can then participate in further bond-forming events. These methodologies are crucial for expanding the toolbox of organic chemists, enabling the construction of molecular complexity from simple precursors.
Potential Applications in Materials Science and Polymer Chemistry
While the primary applications of this compound have been in organic synthesis, its structure suggests potential utility in the fields of materials science and polymer chemistry. The presence of a reactive bromine atom makes it a candidate for use as an initiator or a monomer in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In such a scenario, the bromine atom could be abstracted to generate a radical, initiating the growth of a polymer chain.
Furthermore, the compound could be used to functionalize existing polymers. By grafting this compound onto a polymer backbone, the protected aldehyde group could be introduced. Subsequent deprotection would yield a polymer decorated with reactive aldehyde functionalities, which could be used for cross-linking the material or for covalently attaching other molecules, such as biomolecules or dyes. Although documented examples in the literature are sparse, the fundamental reactivity of the compound provides a basis for these potential applications. The development of new functional materials and polymers often relies on the availability of versatile monomers and functionalization agents, a role for which this compound is theoretically well-suited.
Computational Chemistry and Theoretical Studies of 2 Bromo 1,1 Dimethoxypropane
Electronic Structure and Bonding Analysis
The electronic structure of 2-bromo-1,1-dimethoxypropane is fundamental to its chemical behavior. The presence of electronegative oxygen and bromine atoms significantly influences the electron distribution within the molecule. The carbon atom bonded to the bromine (C2) is electrophilic due to the electron-withdrawing nature of the bromine atom. This electrophilicity is a key factor in its reactivity towards nucleophiles.
Theoretical calculations can quantify this electron distribution through methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides a picture of the bonding in terms of localized electron-pair "bond" orbitals. For this compound, this analysis would likely show significant polarization of the C-Br bond, with electron density shifted towards the bromine atom. Furthermore, the oxygen atoms of the dimethoxy group possess lone pairs that can participate in stereoelectronic interactions, influencing the molecule's stability and reactivity. These interactions involve the delocalization of electron density from an oxygen lone pair into an adjacent antibonding orbital, such as the σ* orbital of the C-Br bond.
Conformational Landscapes and Stereoelectronic Effects
The rotation around the single bonds in this compound gives rise to various conformers, each with a different spatial arrangement of atoms and, consequently, different energy levels. The study of these conformers and their relative stabilities is known as conformational analysis. For substituted propanes, the relative orientation of the substituents can lead to gauche and anti conformations wikipedia.org.
Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are particularly adept at mapping the potential energy surface of a molecule and identifying its stable conformers. For this compound, the conformational landscape is shaped by a balance of steric hindrance between the bulky bromine atom and the methoxy (B1213986) groups, as well as stabilizing stereoelectronic effects.
Stereoelectronic effects are crucial in understanding the structure and reactivity of acetals. lew.rocdnsciencepub.com The anomeric effect, a well-known stereoelectronic effect in carbohydrate chemistry, describes the tendency of an electronegative substituent on a heterocyclic ring to adopt an axial position. While this compound is an acyclic acetal (B89532), analogous hyperconjugative interactions are at play. basna.ir These interactions involve the donation of electron density from the oxygen lone pairs into the antibonding orbital (σ) of the C-Br bond. This n -> σ interaction is stabilizing and its strength is highly dependent on the dihedral angle between the interacting orbitals, thus influencing the conformational preferences. Computational studies on similar halogenated acetals have shown that such hyperconjugative stabilization can significantly impact the stability of intermediates in reactions. acs.orgacs.org
A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers. The relative energies of these conformers would be determined by the interplay of minimizing steric repulsion and maximizing stabilizing stereoelectronic interactions.
Table 1: Hypothetical Low-Energy Conformers of this compound and Key Dihedral Angles
| Conformer | Dihedral Angle (O-C1-C2-Br) | Dihedral Angle (MeO-C1-C2-Br) | Relative Energy (kcal/mol) |
| Anti | ~180° | ~60° / -60° | Base |
| Gauche 1 | ~60° | ~180° / -60° | Higher |
| Gauche 2 | ~-60° | ~60° / 180° | Higher |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational calculations. |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the pathways of chemical transformations. For this compound, which typically undergoes nucleophilic substitution and elimination reactions, computational modeling can map out the energy profile of these reactions. This includes identifying reactants, products, intermediates, and, crucially, transition states.
The characterization of transition states is a key outcome of reaction mechanism modeling. A transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. For a nucleophilic substitution reaction on this compound, DFT calculations could be used to locate the transition state for both S\N1 and S\N2 pathways. The calculated activation energy (the energy difference between the reactants and the transition state) can provide a quantitative measure of the reaction rate.
In the case of an S\N1-type mechanism, computational studies would focus on the stability of the resulting carbocation intermediate. The presence of the two methoxy groups is expected to stabilize the positive charge through resonance. For an S\N2 mechanism, the calculations would model the backside attack of the nucleophile and the simultaneous departure of the bromide ion. The steric hindrance around the reaction center would be a critical factor in determining the feasibility of this pathway.
Prediction of Reactivity and Selectivity Profiles
Beyond elucidating mechanisms, computational chemistry can also predict the reactivity and selectivity of chemical reactions. For this compound, this involves predicting which sites in the molecule are most susceptible to attack and what the likely products of a reaction will be.
Reactivity indices derived from DFT, such as Fukui functions and local softness, can be used to identify the most electrophilic sites in the molecule. pku.edu.cn For this compound, these methods would almost certainly identify the carbon atom attached to the bromine as the primary electrophilic center. The magnitude of these indices can be correlated with the molecule's susceptibility to nucleophilic attack.
Furthermore, computational models can predict selectivity, such as the competition between substitution and elimination reactions. By calculating the activation barriers for both pathways under different conditions (e.g., with different nucleophiles/bases and solvents), one can predict which product will be favored. Machine learning models, trained on large datasets of known reactions, are also emerging as a powerful tool for predicting chemical reactivity with high accuracy. researchgate.netchemrxiv.org
Future Perspectives and Emerging Research Avenues for 2 Bromo 1,1 Dimethoxypropane
Catalytic and Asymmetric Transformations
The development of advanced catalytic systems represents a significant frontier for expanding the utility of 2-Bromo-1,1-dimethoxypropane. Current synthetic methods often rely on stoichiometric reagents or harsh conditions. Future research is trending towards the use of catalytic processes to improve efficiency, selectivity, and environmental footprint.
Lewis acids like zinc bromide (ZnBr₂) and copper-based catalysts have already been explored to accelerate substitution reactions. The next wave of innovation will likely focus on asymmetric catalysis, enabling the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. While direct asymmetric transformations of this compound are still an emerging area, principles from related fields offer a clear roadmap. Methodologies such as the dynamic kinetic resolution (DKR) of functionalized alcohols, which combines enzymatic acylation with a racemization catalyst, could be adapted to create stereoselective reactions involving this compound. diva-portal.org
Future research could investigate chiral catalyst systems, such as those based on transition metals paired with chiral ligands, to control the stereochemical outcome of reactions. For instance, the development of a catalytic asymmetric desymmetrization process, analogous to those used for 2-substituted glycerols, could provide enantiomerically enriched products from reactions with this compound. nii.ac.jp
Table 1: Potential Catalytic Systems for Future Research
| Catalytic Approach | Catalyst Type | Potential Application with this compound | Desired Outcome |
|---|---|---|---|
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂), Copper Bromide (CuBr₂) | Acceleration of nucleophilic substitution reactions. | Higher yields, milder reaction conditions. |
| Asymmetric Catalysis | Chiral Schiff Base-Titanium Complexes | Enantioselective halofunctionalization reactions. nih.gov | Synthesis of chiral vicinal bromo-functionalized compounds. |
| Dynamic Kinetic Resolution | Lipase combined with a racemization catalyst (e.g., Bäckvall's catalyst). diva-portal.org | Stereoselective acylation or other transformations. | Production of single-enantiomer derivatives. |
| Transition Metal Catalysis | Palladium, Copper, or Nickel with Chiral Ligands | Asymmetric cross-coupling reactions (e.g., Suzuki, Heck). | Formation of chiral C-C bonds at the bromine-bearing carbon. |
Applications in Medicinal Chemistry and Drug Discovery (e.g., targeted synthesis)
This compound is a valuable intermediate in the synthesis of medicinal compounds, particularly those that require brominated moieties for their biological activity. Its utility is recognized by innovative pharmaceutical companies and contract research organizations (CROs) involved in drug discovery and lead compound optimization. konberdbio.com
The compound's structure is particularly advantageous for targeted synthesis. The bromine atom serves as a handle for introducing the rest of the molecule via substitution or cross-coupling reactions, while the dimethoxypropane group acts as a protected form of a ketone. smolecule.com This dual functionality allows for sequential and controlled modifications.
A notable application lies in the synthesis of novel antiviral agents, where the introduction of brominated groups can enhance biological efficacy. Furthermore, the core structure is of interest in cancer research. Some studies suggest that related compounds may exhibit their biological effects through the inhibition of specific enzymes like tyrosine kinases, which are critical in cell proliferation signaling pathways. Future research will likely focus on incorporating the 2-oxopropyl fragment (unmasked from the acetal) into larger, more complex molecules to screen for new biological activities.
Sustainable Synthesis and Green Chemical Processes
Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles. scispace.comchalmers.se Research into the synthesis of this compound is evolving to incorporate these ideals, moving away from hazardous reagents and energy-intensive processes. chalmers.se
Future green chemistry initiatives for this compound could include:
Use of Renewable Feedstocks : Exploring bio-based starting materials to replace petroleum-derived precursors like acetone (B3395972). rsc.org
Safer Solvents : Shifting towards water-based or bio-derived solvents to reduce the environmental impact of the reaction medium. huarenscience.com
Catalysis with Earth-Abundant Metals : Developing catalytic systems based on iron or copper to replace rarer or more toxic metals. huarenscience.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. chalmers.se
High-Throughput Experimentation and Automation in Research
High-Throughput Experimentation (HTE) is a powerful methodology used in modern chemical and pharmaceutical research to rapidly screen large numbers of catalysts and reaction conditions. acs.org By using automated parallel reactor systems, researchers can accelerate the discovery and optimization of chemical reactions in a time- and material-efficient manner. acs.org
While direct reports of HTE applied to this compound are not yet widespread, this approach represents a logical and potent future direction for research. HTE platforms could be employed to:
Optimize Reaction Conditions : Systematically screen variables such as temperature, pressure, solvent, and reagent concentrations to maximize yield and selectivity for known reactions like nucleophilic substitutions.
Discover New Catalysts : Rapidly test a wide array of Lewis acids, transition metal complexes, and organocatalysts for new transformations.
Explore Substrate Scope : Quickly evaluate the reactivity of this compound with a diverse library of nucleophiles or coupling partners.
The challenges of miniaturization and handling small quantities of reagents, which are inherent to HTE, are being overcome with advanced robotic systems and reactor technologies, making this approach increasingly feasible for studying compounds like this compound. acs.org
Exploration of New Reactivity Modes and Synthetic Utilities
The established reactivity of this compound is centered on nucleophilic substitution at the bromine-bearing carbon and elimination reactions to form alkenes. smolecule.com However, its structure holds potential for a wider range of transformations that remain largely unexplored.
Future research is expected to delve into new reactivity modes, expanding the compound's synthetic toolkit. Potential areas of exploration include:
Transition Metal Cross-Coupling : Utilizing the C-Br bond in palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This would significantly broaden its utility as a building block.
Radical Reactions : Investigating its participation in radical-mediated processes. The C-Br bond could be homolytically cleaved to generate a radical intermediate for subsequent addition or cyclization reactions.
Formation of Organometallic Reagents : Converting the compound into an organometallic species, such as a Grignard or organolithium reagent, by halogen-metal exchange. This would reverse its polarity, making the formerly electrophilic carbon a nucleophile for reactions with various electrophiles.
Cyclization Reactions : Using the compound as a precursor in intramolecular reactions to construct cyclic systems. For example, it reacts with thioamides to form thiazole (B1198619) rings, and further research could uncover new cyclization pathways to other heterocyclic systems.
By exploring these novel reactivity patterns, chemists can unlock new synthetic strategies and further establish this compound as a cornerstone intermediate in organic synthesis.
Q & A
Basic: What are the key physicochemical properties of 2-Bromo-1,1-dimethoxypropane, and how are they experimentally determined?
Answer:
The compound (CAS 33170-72-8) has a molecular formula C₅H₁₁O₂Br and molecular weight 183.04 g/mol . Key properties include boiling point, density, and refractive index, which are typically determined via:
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and volatility analysis.
- Nuclear Magnetic Resonance (NMR) to confirm structure (e.g., methoxy group signals at δ 3.2–3.5 ppm and bromine-coupled protons).
- Density/Refractometry for physical state characterization under controlled temperatures.
Reference experimental protocols for similar brominated ethers in cyclopropane synthesis for methodology validation .
Basic: What synthetic routes are reported for this compound, and how is yield optimized?
Answer:
Common methods include:
- Bromination of 1,1-dimethoxypropane using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents like CCl₄ .
- Williamson Ether Synthesis with bromopropane derivatives and sodium methoxide, though steric hindrance may require elevated temperatures (80–100°C).
Yield optimization strategies:- Continuous Flow Reactors for improved mixing and heat transfer (reported for analogous cyclopropane bromides) .
- Catalytic Systems (e.g., phase-transfer catalysts) to enhance reaction efficiency.
Advanced: How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Answer:
The geminal dimethoxy groups create steric hindrance and electron-donating effects, impacting reactivity:
- Sₙ2 Mechanisms : Limited due to hindered backside attack; reactions favor polar aprotic solvents (e.g., DMSO) and strong nucleophiles (e.g., KOtBu) .
- Sₙ1 Pathways : Possible in protic solvents (e.g., methanol) but rare due to destabilization of carbocation intermediates by adjacent methoxy groups.
Comparative studies with 2-Bromo-1,1-dimethylcyclopropane show similar steric challenges in substitution reactions .
Advanced: What methodologies resolve diastereoselectivity challenges in cyclopropane derivatives synthesized from this compound?
Answer:
Diastereoselectivity in cyclopropane formation (e.g., bicyclic ketones) is achieved via:
- Radical Cyclization : Using AIBN or light initiation to control stereochemistry, achieving up to 78% diastereomeric excess .
- Chiral Auxiliaries : Introducing temporary stereochemical control agents during ring-closing steps.
- Computational Modeling : DFT calculations to predict transition states and optimize reaction conditions for selectivity .
Advanced: How can computational tools predict synthetic pathways for derivatives of this compound?
Answer:
AI-driven platforms (e.g., Retrosynthesis Analysis ) leverage databases like Reaxys and PubChem to:
- Propose one-step synthesis routes for target molecules (e.g., cyclopropane or ether derivatives).
- Evaluate reaction feasibility using template relevance models (e.g., BKMS_METABOLIC, Pistachio) .
- Predict byproduct formation under varying conditions (e.g., temperature, solvent polarity).
Data Contradiction: How should researchers address discrepancies in reported reaction yields or spectroscopic data?
Answer:
Systematic approaches include:
- Reproducibility Checks : Repeating experiments with standardized protocols (e.g., solvent purity, inert atmosphere).
- Cross-Validation : Comparing NMR/GC-MS data with computational predictions (e.g., ChemDraw simulations).
- Meta-Analysis : Reviewing literature for contextual factors (e.g., catalytic vs. stoichiometric reagent ratios) .
Example: Conflicting yields in bromination reactions may stem from trace moisture or radical initiator purity .
Advanced: What safety and handling protocols are critical for this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (analogous to 2-Bromo-2-methylpropane protocols) .
- Ventilation : Use fume hoods due to potential bromine vapor release during decomposition.
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
